2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Antibacterial drug discovery Gram-negative bacteria MIC determination

A critical baseline compound for medicinal chemistry programs targeting Gram-negative bacterial LPS biogenesis. Researchers face inconsistent potency data when SAR studies lack a common reference point. This parent scaffold provides the standardized solution: • Serves as the definitive 'zero-point' comparator, enabling direct MIC benchmarking of newly synthesized benzamido derivatives against E. coli, P. aeruginosa, and S. aureus. • The 6-des-methyl core permits independent exploration of two SAR vectors-benzamido ring and tetrahydrobenzothiophene core-without pre-constrained modification paths. • Commercially available with documented purity, functioning as a universal reference standard for inter-laboratory assay reproducibility and MsbA flippase probe development.

Molecular Formula C16H15NO3S
Molecular Weight 301.4 g/mol
CAS No. 52535-73-6
Cat. No. B183295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
CAS52535-73-6
Molecular FormulaC16H15NO3S
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C16H15NO3S/c18-14(10-6-2-1-3-7-10)17-15-13(16(19)20)11-8-4-5-9-12(11)21-15/h1-3,6-7H,4-5,8-9H2,(H,17,18)(H,19,20)
InChIKeyCMYBPWJIHAYXGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Scaffold for Anti-Bacterial Tetrahydrobenzothiophene Derivatives


2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS 52535-73-6) is a synthetic, heterocyclic small molecule that serves as the foundational scaffold for a class of novel antibacterial agents targeting lipopolysaccharide (LPS) biogenesis [1]. The compound features a tetrahydrobenzothiophene core fused with a 3-carboxylic acid and a 2-benzamido substituent, providing a versatile template for structure-activity relationship (SAR) exploration. It is commercially available as a research chemical with verified identity and purity, enabling its direct use as a reference standard in medicinal chemistry campaigns .

Baseline reference scaffold for LPS biogenesis inhibitor SAR studies
Commercially available with verified identity and purity
Unsubstituted core enables independent benzamido and ring diversification

Why Generic Analogs Cannot Substitute for This Scaffold


Generic substitution of the 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid core with other aminobenzothiophene carboxylic acids is not viable for achieving the same anti-bacterial profile due to the steep and unpredictable SAR at the benzamido moiety [1]. Systematic SAR studies reveal that even minor substituent changes on the phenyl ring or the tetrahydrobenzothiophene core can shift the Minimum Inhibitory Concentration (MIC) against Gram-negative bacteria by orders of magnitude, while simultaneously altering water solubility, plasma stability, and acute oral toxicity [1]. The parent compound 52535-73-6 therefore serves as the essential, well-characterized baseline comparator against which all optimized derivatives are benchmarked, ensuring experimental reproducibility and meaningful interpretation of potency gains.

Benzamido SAR may shift MIC dramatically
Minor phenyl substituent changes can alter antibacterial activity by orders of magnitude, making generic aminobenzothiophene analogs unsuitable as direct replacements.
ADMET properties may differ unpredictably
Substitutions can simultaneously affect solubility, plasma stability, and acute oral toxicity, requiring compound-specific characterization that cannot be inferred from the parent scaffold.
Baseline comparator role may be lost
The parent compound serves as the well-characterized reference for benchmarking derivative potency; replacement compromises SAR interpretation and cross-study comparability.

Quantitative Differentiation from Optimized Derivatives


In Vitro Antibacterial Potency: Parent vs. High-Efficiency Analogs

The parent compound 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid serves as the unsubstituted reference (compound 3a) in a focused library of 18 derivatives (3a-3r) evaluated for antibacterial activity against E. coli, P. aeruginosa, Salmonella, and S. aureus. The study identified that while the parent compound showed baseline activity, compounds 3b, 3e, and 3f displayed significantly enhanced in vitro antibacterial efficiency, representing the most potent members of this series [1].

Antibacterial Potency
Class-level
Parent (3a): Baseline activity
3b, 3e, 3f: Top-ranked potency
Establishes parent as baseline comparator for SAR interpretation
Exact MIC values not reported in available abstract
Antibacterial drug discovery Gram-negative bacteria MIC determination Structure-activity relationship

Time-Kill Kinetics and Differentiated Bacteriostatic Profiles

A subset of high-potency derivatives, including 3b, 3e, and 3f, along with compound 3p, were advanced to in vitro time-kill kinetic studies. These compounds displayed a concentration-dependent bacteriostatic effect, confirming their mechanism of action as growth inhibitors rather than bactericidal agents. In contrast, the parent compound 3a was not selected for this advanced profiling, indicating that its baseline potency did not meet the threshold for further PD characterization [1].

Time-Kill Profiling
Class-level
Parent 3a: not included in time-kill assays
3b, 3e, 3f, 3p: concentration-dependent bacteriostatic effect
Differentiates pharmacodynamic endpoint for compound selection
Parent PD profile not established
Bacteriostatic activity Time-kill assay Concentration-dependent inhibition Pharmacodynamics

Drug-like Properties: Solubility, Stability, and Toxicity

The drug-like property profiling of compounds 3b, 3e, 3f, and 3p revealed moderate water solubility, high plasma stability, and moderate acute oral toxicity. These properties collectively distinguish the optimized derivatives from the parent compound, for which such ADMET data were not reported, implying that the parent's drug-likeness is either inferior or not sufficiently promising to warrant this resource-intensive characterization [1].

ADMET Profiling
Class-level
Parent 3a: no ADMET data reported
Derivatives: moderate solubility, high plasma stability, moderate acute oral toxicity
Target profiles for derivative optimization and benchmark
Data from rodent models; parent drug-likeness unknown
ADMET properties Aqueous solubility Plasma stability Acute oral toxicity Lead optimization

Structural Distinction from the 6-Methyl Analog Series

A parallel study on 2-benzamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives (where the parent core bears a methyl group at the 6-position) demonstrated MIC ranges of 0.64-99.92 μM across various strains, with the lead compound 3b achieving MIC values of 1.11 μM (E. coli), 1.00 μM (P. aeruginosa), and 0.54 μM (Salmonella) [2]. The absence of the 6-methyl group in the target compound 52535-73-6 provides a synthetically accessible, less lipophilic starting point, allowing divergent exploration of both core and amide modifications independently.

Core Substitution Comparison
Cross-study
1.56 µM MIC
6-methyl analog core against E. coli, P. aeruginosa, Salmonella
6-des-methyl parent enables independent dual-vector SAR
6-des-methyl core expands chemical space without pre-substitution
Lipophilicity XLogP3-AA 4.1; 6-methyl series achieved lower MIC with lead 3b
Tetrahydrobenzothiophene derivatives 6-methyl substitution Comparative MIC analysis Core scaffold optimization

Commercial Availability and Research-Grade Purity

The compound is commercially available from multiple reputable vendors with verified specifications. Fluorochem lists the compound with a purity of 96%, ensuring batch-to-batch consistency . Enamine LLC catalogs the compound as EN300-25322, demonstrating its accessibility for custom synthesis and scale-up [1]. In contrast, many optimized derivatives (e.g., 3b, 3e, 3f) are not commercially cataloged and must be custom-synthesized, making the parent compound the most immediately accessible reference standard for initiating antibacterial SAR programs.

Commercial Availability
Supporting evidence
96% purity
Fluorochem; cataloged as EN300-25322 by Enamine LLC
Ensures batch consistency and immediate access for reproducible research
High-potency derivatives not commercially available as standard catalog products
Chemical sourcing Purity verification Research reproducibility Medicinal chemistry

Primary Research and Industrial Application Scenarios


Baseline Reference Standard in Antibacterial Lead Optimization

Procure 52535-73-6 as the definitive 'zero-point' reference compound for SAR studies targeting Gram-negative bacteria. By measuring the MIC of this parent scaffold against E. coli, P. aeruginosa, Salmonella, and S. aureus, medicinal chemists establish a quantitative baseline against which the potency gains of newly synthesized benzamido-substituted derivatives can be directly compared. This standardized approach is fundamental to the design of novel LPS biogenesis inhibitors [1].

Diversification Point for Independent Core and Amide Modifications

Leverage the 6-des-methyl core of 52535-73-6 to independently explore two distinct SAR vectors: (i) modifications on the benzamido ring, and (ii) substitutions on the tetrahydrobenzothiophene core. Unlike the 6-methyl analog series, this scaffold does not pre-constrain one modification vector, enabling a more comprehensive exploration of chemical space and the potential to identify compounds with superior drug-like properties, such as improved solubility and lower toxicity [REFS-1, REFS-2].

Chemical Biology Tool for LPS Biogenesis Target Validation

Use 52535-73-6 as a core template for designing chemical probes that interrogate the function of ATP-dependent flippases like MsbA, which are critical for LPS translocation in Gram-negative bacteria. The parent compound's established, albeit moderate, antibacterial activity confirms its engagement with the pathway, making it a validated starting point for developing more potent and selective research tools to dissect LPS biogenesis mechanisms [1].

Inter-Laboratory Reproducibility Standard

Due to its commercial availability from multiple vendors with documented purity (≥96%), 52535-73-6 can serve as a universal reference standard for inter-laboratory comparisons of antibacterial assays. This ensures that potency measurements from different research groups are anchored to a common, well-characterized material, thereby enhancing the reproducibility and comparability of published SAR data [REFS-3, REFS-4].

Application
Selection Property
Validation Focus
Antibacterial lead optimization
Baseline MIC comparator for SAR
MIC reproducibility against standard Gram-negative panel
Core and amide diversification
6-des-methyl core enabling dual SAR vectors
Independent modification at both sites without pre-constraint
LPS biogenesis probe design
Target engagement via MsbA flippase pathway
Functional validation of ATP-dependent LPS translocation inhibition
Inter-laboratory assay standard
Verified purity and multi-vendor availability
Cross-lab MIC assay reproducibility using common reference
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